N-ethyl-3-methoxy-N-phenylbenzamide
Description
N-ethyl-3-methoxy-N-phenylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an ethyl group, a phenyl group on the nitrogen atom, and a methoxy group at the 3-position of the benzene ring. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-ethyl-3-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-17(14-9-5-4-6-10-14)16(18)13-8-7-11-15(12-13)19-2/h4-12H,3H2,1-2H3 |
InChI Key |
LFGIJBFMPWDGKB-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- N-Substituents : The ethyl and phenyl groups in the target compound introduce significant steric bulk compared to smaller substituents like dimethyl or hydroxy-dimethylethyl . This may influence reactivity in catalytic reactions or binding affinity in biological systems.
- Functional Groups : The absence of strongly electron-withdrawing groups (e.g., CF3 in ) suggests the target compound may exhibit milder electronic effects, favoring applications in less polarized environments.
Research Findings and Data
Spectroscopic Characterization (Inferred)
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